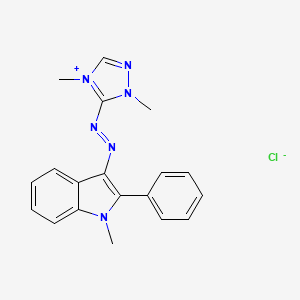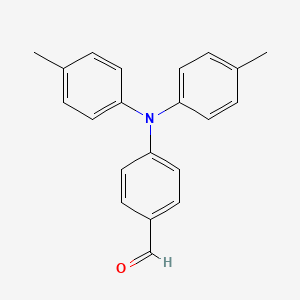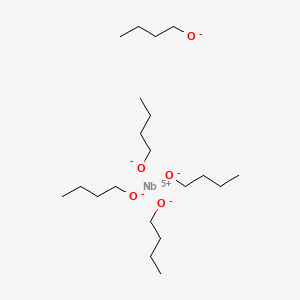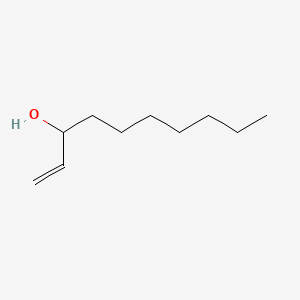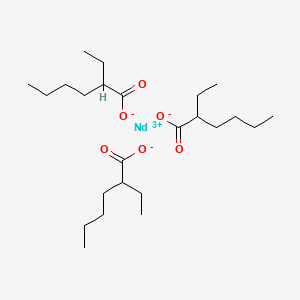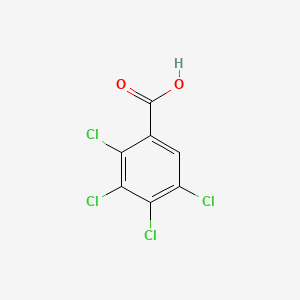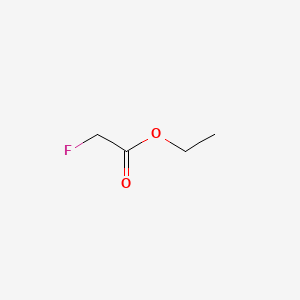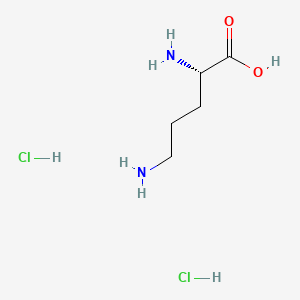
L-Ornithine dihydrochloride
Overview
Description
L-Ornithine dihydrochloride is a salt form of L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. This compound is essential for the disposal of excess nitrogen in the body and acts as a precursor for other amino acids such as citrulline and arginine . This compound is commonly used in nutritional supplements and has various applications in medicine and industry.
Mechanism of Action
Target of Action
L-Ornithine dihydrochloride primarily targets the urea cycle in the body . It is produced from the splitting off of urea from arginine . This compound allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine .
Mode of Action
This compound is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This interaction with its targets leads to changes in the body’s nitrogen balance and growth hormone levels .
Biochemical Pathways
This compound plays a central role in the urea cycle, which is critical for the disposal of excess nitrogen . It is also the starting point for the synthesis of many polyamines such as putrescine and spermine . In the metabolic pathway of L-ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .
Pharmacokinetics
It is known that this compound is a small molecule with a molecular weight of 20508 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The action of this compound results in the production of the body’s proteins, enzymes, and muscle tissue . It is also claimed to enhance the release of growth hormone and to burn excess body fat . Furthermore, this compound is necessary for proper immune function and good liver function .
Biochemical Analysis
Biochemical Properties
L-Ornithine dihydrochloride is involved in several biochemical reactions, primarily within the urea cycle. It interacts with enzymes such as arginase, which converts L-arginine into L-ornithine and urea. This reaction is vital for the removal of excess nitrogen from the body. Additionally, this compound serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, through the action of the enzyme ornithine decarboxylase . These polyamines are essential for cell growth and differentiation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the levels of growth hormone, cortisol, and melatonin in animal models . Furthermore, this compound can enhance the production of nitric oxide by increasing the availability of L-arginine, which is a substrate for nitric oxide synthase. This, in turn, affects vasodilation and blood flow regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates ornithine decarboxylase, leading to the production of polyamines that are crucial for cell proliferation and differentiation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in the regulation of metabolic pathways. It also plays a role in the detoxification of ammonia by facilitating its conversion to urea through the urea cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to this compound has been observed to improve sleep quality and reduce stress markers in animal models . Additionally, its effects on cellular function, such as the modulation of hormone levels, can be sustained over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve liver function and reduce ammonia levels in cases of hepatic encephalopathy . High doses may lead to adverse effects, such as gastrointestinal disturbances and alterations in electrolyte balance . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and polyamine biosynthesis. In the urea cycle, it acts as a substrate for ornithine transcarbamylase, which catalyzes the formation of citrulline from ornithine and carbamoyl phosphate . This reaction is crucial for the detoxification of ammonia. Additionally, this compound is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In mitochondria, ornithine carriers facilitate the exchange of ornithine for citrulline, linking the matrix and cytoplasmic reactions of the urea cycle . This transport mechanism ensures the efficient removal of excess nitrogen and the synthesis of urea. Additionally, this compound can be transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it participates in the urea cycle. It is also found in the cytoplasm, where it serves as a precursor for polyamine synthesis . The localization of this compound within specific cellular compartments is essential for its function in metabolic pathways and the regulation of cellular processes. Post-translational modifications and targeting signals may direct this compound to specific organelles, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ornithine dihydrochloride can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH adjustment using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH adjusted using barium hydroxide. Finally, hydrochloric acid is added, and the solution is vacuum concentrated, cooled, and filtered to obtain this compound .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, although it requires optimization to meet market demands .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine dihydrochloride undergoes various chemical reactions, including:
Oxidation: L-Ornithine can be oxidized to form L-arginine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino groups in L-Ornithine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: L-arginine is a major product formed from the oxidation of L-Ornithine.
Substitution: Various derivatives, including N-acyl ornithine, can be formed
Scientific Research Applications
L-Ornithine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyamines such as putrescine and spermidine.
Biology: L-Ornithine is involved in the urea cycle and is essential for nitrogen metabolism.
Medicine: It is used in the treatment of hepatic encephalopathy and as a nutritional supplement to enhance athletic performance and wound healing.
Industry: this compound is used in the production of pharmaceuticals and as a feed additive in animal nutrition
Comparison with Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle, L-arginine is a direct precursor of L-Ornithine.
L-Citrulline: This compound is also part of the urea cycle and is synthesized from L-Ornithine.
Putrescine: A polyamine derived from L-Ornithine, putrescine is involved in cell growth and differentiation.
Uniqueness: L-Ornithine dihydrochloride is unique due to its dual role in nitrogen disposal and polyamine synthesis. Unlike L-arginine and L-citrulline, L-Ornithine is not coded for by DNA and is not incorporated into proteins, making it a non-proteinogenic amino acid .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBAVEGDXFHRQP-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884235 | |
| Record name | L-Ornithine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6211-16-1 | |
| Record name | Ornithine L-form dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N284L2VLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Ornithine dihydrochloride interact with its target and what are the downstream effects?
A1: this compound is primarily recognized for its role as a substrate for nitric oxide synthase (NOS) enzymes. [, ] While not a direct inhibitor, it competes with L-arginine, the primary substrate of NOS, thereby influencing nitric oxide (NO) production. [, ] This modulation of NO levels has significant downstream effects on various physiological processes, including vasodilation, neurotransmission, and immune responses. [, , ]
Q2: What is the role of this compound in studying nitric oxide signaling?
A2: Researchers often employ this compound alongside specific NOS inhibitors to dissect the complexities of NO signaling pathways. [, , ] For instance, observing the effects of this compound in the presence of a selective iNOS (inducible NOS) inhibitor like S,S′-1,4-phenylene-bis (1,2-ethanediyl)bis-isothiourea, dihydrobromide can provide insights into the specific contribution of iNOS-derived NO in a given biological response. []
Q3: Are there any studies investigating the combined effects of this compound and other agents?
A3: Yes, researchers have explored the combined effects of this compound with other agents. One study investigated the impact of combining this compound with the tyrosine kinase inhibitor E7080 on colorectal cancer cells. [] Interestingly, the combination demonstrated enhanced antiproliferative, antiangiogenic, and apoptotic effects compared to E7080 alone. []
Q4: How does the application of this compound vary in different experimental settings?
A4: The application of this compound differs depending on the research question. In in vitro studies, it can be directly applied to cell cultures to manipulate NO production and assess downstream cellular responses. [] For in vivo studies, this compound is typically administered systemically, often through intraperitoneal injections, to investigate its impact on physiological processes in animal models. [, ]
Q5: Have there been any observations regarding the impact of this compound on red blood cells?
A5: Research suggests that this compound plays a role in red blood cell function, particularly in the context of aging. [] One study found that the concentration of this compound, which serves as a substrate for both RBC-NOS and arginase I, significantly decreased as red blood cells aged in healthy individuals. [] This observation hints at the intricate interplay between this compound, NO production, and red blood cell function throughout their lifespan.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


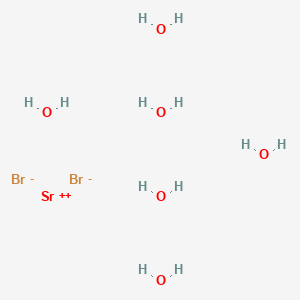
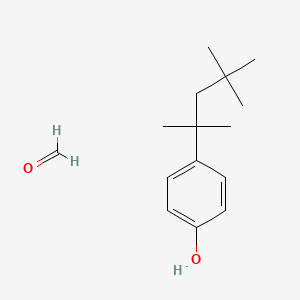
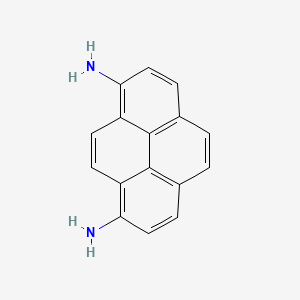
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)
